
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of the MAPK pathway by binding to the ATP-binding site of the mitogen-activated protein kinase kinase (MEK) protein. MEK is a key component of the MAPK pathway and is responsible for activating downstream signaling molecules. By blocking MEK activity, this compound prevents the activation of the MAPK pathway and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a specific effect on cancer cells that have mutations in the BRAF gene. These mutations are present in approximately 50% of melanomas and 10% of colorectal cancers. This compound has been shown to selectively target these cancer cells and induce apoptosis (cell death) in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the MAPK pathway. However, this compound has some limitations, including its low solubility in water and its potential toxicity to non-cancerous cells.
Direcciones Futuras
There are several potential future directions for the use of N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide in cancer therapy. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further research is needed to understand the potential long-term effects of this compound on non-cancerous cells and to optimize its dosing and administration.
Conclusion
This compound is a promising small molecule inhibitor that targets the MAPK pathway and has shown potential as a treatment for various types of cancer. Its specific effect on cancer cells with BRAF mutations makes it a valuable tool for studying the role of the MAPK pathway in cancer growth and survival. Further research is needed to fully understand the potential of this compound in cancer therapy and to optimize its use in combination with other treatments.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJBCLCAPXDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608862.png)
![4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3608866.png)
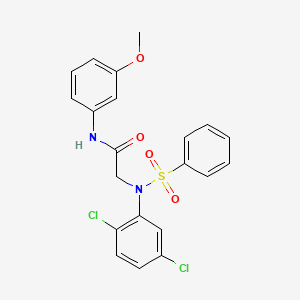
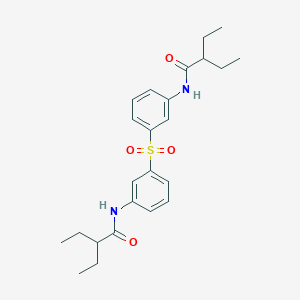
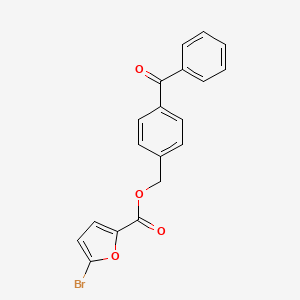
![{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3608904.png)
![N-(3-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608907.png)
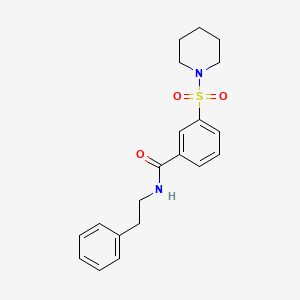

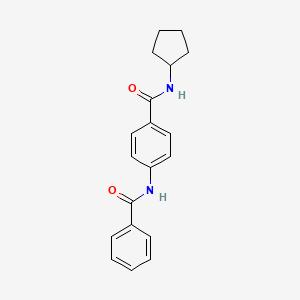
![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3608946.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3608949.png)
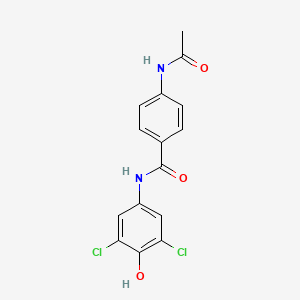
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3608958.png)